Anti-Mycobacterium tuberculosis Activity: Direct Comparison of 4-Chloro Intermediates Across 2-Aryl Substituents
In a systematic structure-activity relationship (SAR) study, the 4-chloro-2-arylquinazoline series (compounds 4a–4e) were evaluated against M. tuberculosis H37Rv. The 4-nitrophenyl-substituted compound (4d) exhibited no measurable activity (MIC90 >125 µM), identical to the 4-chlorophenyl (4a), 4-bromophenyl (4b), 4-fluorophenyl (4c), and 4-methoxyphenyl (4e) analogs [1]. However, the critical differentiation emerges upon further functionalization: when converted to the 4-ethynylpyridine derivative (6d), the 4-nitrophenyl-containing scaffold achieved an MIC90 of 23.46 µM, whereas the 4-methoxyphenyl analog (6e) reached sub-micromolar potency (MIC90 <0.72 µM) [1]. This demonstrates that the 4-nitro group imparts a distinct reactivity profile that translates to a quantifiably different anti-Mtb potency landscape compared to other 2-aryl substituents following identical synthetic elaboration [1].
| Evidence Dimension | In vitro anti-Mycobacterium tuberculosis activity (MIC90, µM) |
|---|---|
| Target Compound Data | >125 µM (4d); 23.46 µM (6d, ethynylpyridine derivative) |
| Comparator Or Baseline | 4a (4-Cl): >125 µM; 4b (4-Br): >125 µM; 4c (4-F): >125 µM; 4e (4-OMe): >125 µM; 6e (4-OMe ethynylpyridine derivative): <0.72 µM |
| Quantified Difference | 4d vs 4a/4b/4c/4e: No difference in 4-chloro series; 6d vs 6e: ~32-fold less potent |
| Conditions | M. tuberculosis H37Rv strain; Alamar Blue assay; rifampicin reference drug; concentration range 0.723–125 µM |
Why This Matters
For programs targeting tuberculosis, selection of the 4-nitrophenyl variant is justified when a specific activity window is desired for 4-substituted derivatives, as the nitro group yields intermediate potency (23.46 µM) versus the highly potent methoxy derivative, enabling fine-tuning of selectivity and toxicity profiles.
- [1] Dilebo KB, Gumede NJ, Mampa RM, Mangokoana D, Matsebatlela TM, Moraone NR, et al. Synthesis, in vitro cytotoxic, anti-Mycobacterium tuberculosis and molecular docking studies of 4-pyridylamino- and 4-(ethynylpyridine)quinazolines. J Mol Struct. 2021;1245:130824. Table 6. View Source
